Gabapentine Lactose Adduct Gabapentine Lactose Adduct
Brand Name: Vulcanchem
CAS No.:
VCID: VC18545438
InChI: InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2
SMILES:
Molecular Formula: C21H35NO11
Molecular Weight: 477.5 g/mol

Gabapentine Lactose Adduct

CAS No.:

Cat. No.: VC18545438

Molecular Formula: C21H35NO11

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Gabapentine Lactose Adduct -

Specification

Molecular Formula C21H35NO11
Molecular Weight 477.5 g/mol
IUPAC Name 2-[[2,3-dihydroxy-5-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl]-2-azaspiro[4.5]decan-3-one
Standard InChI InChI=1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2
Standard InChI Key DQSXZCQUSIDONM-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CC(=O)N(C2)CC3(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Introduction

PropertyValue
Molecular FormulaC21H35NO11\text{C}_{21}\text{H}_{35}\text{NO}_{11}
Molecular Weight477.5 g/mol
CAS Registry Number1990449-64-3
IUPAC NameAs above
SMILESCanonical form provided above

Formation Mechanisms and Kinetic Pathways

Maillard Reaction and Amadori Rearrangement

The primary route for GLA formation involves the Maillard reaction, a non-enzymatic glycation process between primary amines (Gabapentin) and reducing sugars (lactose). This reaction initiates with the condensation of Gabapentin's free amino group with lactose's carbonyl moiety, forming a Schiff base intermediate. Subsequent Amadori rearrangement stabilizes this intermediate into a 1-amino-1-deoxyketose derivative, which undergoes further cyclization and dehydration to yield GLA .

Critical Factors Influencing Formation:

  • Temperature: Elevated storage temperatures (>25°C) accelerate reaction kinetics.

  • Humidity: High moisture levels facilitate molecular mobility, enhancing reactant interaction.

  • pH: Neutral to slightly alkaline conditions favor Schiff base formation .

Degradation Pathways

GLA itself undergoes secondary degradation under oxidative and hydrolytic conditions:

  • Oxidation: Exposure to peroxides generates hydroxylated byproducts, detectable via LC-MS.

  • Hydrolysis: Acidic environments cleave the glycosidic bond, releasing Gabapentin and lactose derivatives.

Analytical Characterization Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has been pivotal in identifying GLA's protonated molecular ion ([M+H]+[\text{M+H}]^+) at m/z 478.2. Tandem MS fragmentation reveals characteristic ions at m/z 310 (loss of lactose moiety) and m/z 154 (Gabapentin-derived fragment) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra confirm the spirocyclic structure:

  • 1H^1\text{H}-NMR: Distinct signals at δ 4.85 ppm (anomeric proton) and δ 3.20–3.80 ppm (hydroxymethyl groups).

  • 13C^{13}\text{C}-NMR: Resonances at δ 102.5 ppm (anomeric carbon) and δ 176.8 ppm (ketone carbonyl) .

Table 2: Comparative Analytical Data for GLA and Gabapentin

ParameterGabapentinGLA
Retention Time (HPLC)8.2 min12.7 min
Major MS Fragmentm/z 154m/z 310
LogP\text{LogP}1.10-2.45

Implications for Pharmaceutical Development

Stability Challenges in Formulations

GLA's formation correlates directly with Gabapentin's chemical instability in lactose-containing matrices. Accelerated stability studies (40°C/75% RH) demonstrate a 0.5–1.2% increase in GLA concentration over six months, necessitating stringent storage protocols .

Comparative Analysis with Related Compounds

Gabapentin Cocrystals

Unlike GLA, Gabapentin cocrystals (e.g., with pyridinecarboxylic acids) enhance thermal stability without covalent bonding. These cocrystals exhibit melting points >200°C, versus GLA's decomposition at 160°C.

Bioconjugates for Targeted Delivery

Gabapentin-phosphatidylcholine conjugates demonstrate improved blood-brain barrier permeability compared to GLA, which lacks inherent targeting capabilities.

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